2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c22-16(12-14-4-1-2-5-14)20-13-15-6-10-21(11-7-15)17-18-8-3-9-19-17/h3,8-9,14-15H,1-2,4-7,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNUYWMHVMXPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: CHNO
- Molecular Weight: 302.4 g/mol
- CAS Number: 1235317-43-7
The compound features a cyclopentyl group, a piperidine ring, and a pyrimidine moiety, which are essential for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring are crucial for binding to receptors or enzymes, modulating their activity. The piperidine component enhances the compound's bioavailability and stability, which contributes to its overall efficacy in biological systems .
Biological Activity
Research has shown that this compound exhibits a range of biological activities:
-
Anticancer Activity:
- In vitro studies suggest that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against glioma cells by inducing apoptosis and inhibiting key signaling pathways such as AKT and mTOR .
- The compound's selectivity index indicates lower toxicity towards normal cells compared to cancerous cells, making it a promising candidate for further development in cancer therapeutics.
- Inhibition of Protein Kinases:
- Neuroprotective Effects:
Research Findings and Case Studies
A summary of key findings from recent studies on the biological activity of this compound is presented in the table below:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide and related compounds:
Structural and Functional Insights
- Backbone Similarities: All compounds share the acetamide core linked to a piperidin-4-ylmethyl group, a scaffold known for enhancing blood-brain barrier penetration and target engagement .
- Substituent-Driven Diversity: The target compound’s cyclopentyl and pyrimidin-2-yl groups may confer selectivity toward kinases or neurotransmitter receptors, as pyrimidines are common in kinase inhibitors . Goxalapladib’s naphthyridinone and trifluoromethyl biphenyl substituents increase molecular weight and lipophilicity, aligning with its anti-atherosclerotic activity via phospholipase A2 inhibition .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound (327.43 g/mol) is smaller than Goxalapladib (718.80 g/mol), suggesting better bioavailability and CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
